5-溴-2,4-二氟苯酚

描述

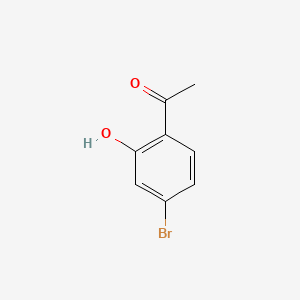

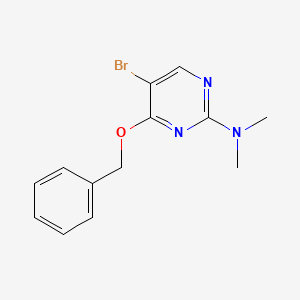

5-Bromo-2,4-difluorophenol: is an organic compound with the molecular formula C6H3BrF2O and a molecular weight of 208.99 g/mol . It is a halogenated phenol, characterized by the presence of bromine and fluorine atoms on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.

科学研究应用

多环5-HT拮抗剂的合成

5-溴-2,4-二氟苯酚用于合成多环5-HT3和5-HT4拮抗剂的反应中间体 。这些化合物在开发治疗各种中枢神经系统疾病(包括焦虑和抑郁)的药物方面具有重要意义。

亲核取代反应

该化合物可作为亲核取代反应的底物。 它特别用于2,2',4,4'-四溴二苯基碘鎓氯的取代反应,这是合成复杂有机分子的重要步骤 。

氟化构建模块

作为一种氟化芳香族化合物,5-溴-2,4-二氟苯酚是构建更复杂的氟化结构的构建模块。 这些结构由于其增强的稳定性和生物活性而在医药和农用化学品中至关重要 。

液晶合成

该化合物用于合成烯丙氧基基联苯液晶。 这些材料具有多个侧向氟取代基,对于开发先进显示技术至关重要 。

荧光染料合成

在生物化学领域,5-溴-2,4-二氟苯酚是合成氟化荧光染料的起始试剂。 这些染料,例如太平洋蓝,用于各种成像技术研究生物过程 。

有机合成

它是有机合成中宝贵的原料,有助于创建多种有机化合物,这些化合物在药物化学和材料科学中具有潜在应用 。

呼吸系统研究

该化合物对呼吸系统的影响使其成为毒理学和药理学研究的主题。 了解其作用可以洞察呼吸系统疾病和潜在的治疗方法 。

安全和危害

作用机制

Target of Action

It’s structurally similar compound, 2-bromo-5-fluorophenol, is known to be used for the synthesis of polycyclic 5-ht3 and 5-ht4 antagonists . These are receptors in the central and peripheral nervous system that play crucial roles in neurotransmission .

Mode of Action

It’s structurally similar compound, 2-bromo-4,5-difluorophenol, is reported to undergo palladium-catalyzed cyclotrimerization . This suggests that 5-Bromo-2,4-difluorophenol might also interact with its targets through similar chemical reactions.

Biochemical Pathways

Given its potential role in the synthesis of 5-ht3 and 5-ht4 antagonists , it might influence serotonin signaling pathways.

Result of Action

Based on its potential role in the synthesis of 5-ht3 and 5-ht4 antagonists , it might have an impact on neuronal activity and neurotransmission.

生化分析

Biochemical Properties

5-Bromo-2,4-difluorophenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to undergo palladium-catalyzed cyclotrimerization to yield hexafluoro- and trimethoxytriphenylene derivatives

Cellular Effects

The effects of 5-Bromo-2,4-difluorophenol on various types of cells and cellular processes are of great interest. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the synthesis of A2A inhibitors for the treatment of cancer and autoimmune diseases . These inhibitors can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism.

Molecular Mechanism

At the molecular level, 5-Bromo-2,4-difluorophenol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to undergo palladium-catalyzed cyclotrimerization indicates that it can form stable complexes with metal ions, which may play a role in its biochemical activity . Additionally, its interactions with enzymes and proteins can lead to inhibition or activation of specific biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-2,4-difluorophenol change over time. The compound’s stability and degradation are important factors to consider. It has been reported that 5-Bromo-2,4-difluorophenol is stable when stored at 2-8°C . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that the compound can have sustained biochemical activity over extended periods.

Dosage Effects in Animal Models

The effects of 5-Bromo-2,4-difluorophenol vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical changes . Toxic or adverse effects at high doses have also been observed, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

5-Bromo-2,4-difluorophenol is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, the compound’s ability to undergo cyclotrimerization suggests that it can participate in complex organic reactions, which may influence metabolic pathways . These interactions can lead to changes in the levels of specific metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 5-Bromo-2,4-difluorophenol within cells and tissues are crucial for its biochemical activity. The compound is transported through specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These interactions can affect the compound’s bioavailability and efficacy in biochemical reactions.

Subcellular Localization

5-Bromo-2,4-difluorophenol’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical activity.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-difluorophenol typically involves the bromination and fluorination of phenol derivatives. One common method includes the reaction of 2,4-difluorophenol with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in the presence of a solvent like acetic acid or dichloromethane, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods: In industrial settings, the production of 5-Bromo-2,4-difluorophenol may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production .

化学反应分析

Types of Reactions: 5-Bromo-2,4-difluorophenol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the phenol group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Electrophilic Substitution: Reagents like sulfuric acid or nitric acid under controlled temperature conditions.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products: The

属性

IUPAC Name |

5-bromo-2,4-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2O/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUWZDGMZGVBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431465 | |

| Record name | 5-Bromo-2,4-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355423-48-2 | |

| Record name | 5-Bromo-2,4-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2,4-difluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid](/img/structure/B1278086.png)

![3-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1278109.png)